molecular formula C8H11BO2 B1307606 2,4-Dimethylphenylboronic acid CAS No. 55499-44-0

2,4-Dimethylphenylboronic acid

Cat. No.: B1307606
CAS No.: 55499-44-0
M. Wt: 149.98 g/mol
InChI Key: TYONHSPZXLFWKI-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Improvements and Applications

2,4-Dimethylphenylboronic acid and its derivatives have significant applications in various fields such as electronics, chemistry, medicine, and biology. Notably, they are utilized in glucose sensors and as intermediates in medicinal chemistry. Research focused on optimizing synthesis processes through the Grignard reagent method has led to improved yields and the proposal of a "one-pot" synthesis method for specific derivatives. This method showed promise for synthesizing compounds like 2,6-dimethylphenylboronic acid, demonstrating the versatility and efficiency of these synthesis improvements (Yan Deng et al., 2009).

Catalytic Carboxylation and Coupling Reactions

A Rhodium(I)-catalyzed carboxylation technique employing aryl- and alkenylboronic esters with CO2 has been developed, offering a pathway to benzoic acid derivatives and α,β-unsaturated carboxylic acids. This method, leveraging the easy availability of boronic esters, is highlighted for its utility in synthesizing various functionalized aryl- and alkenyl-carboxylic acids, showcasing the chemical versatility of boronic acid derivatives (Kazutoshi Ukai et al., 2006).

Spectroscopic and Structural Analysis

The molecular structure, stability forms, and spectroscopic characteristics of this compound analogs have been extensively studied using techniques like FT-IR, Raman, and NMR spectroscopy. These studies have provided valuable insights into the chemical properties and potential applications of these compounds in material science and analytical chemistry (Ö. Alver, 2011).

Suzuki Cross-Coupling Applications

The Suzuki cross-coupling reactions of boronic acids, including this compound derivatives, have been explored for their effectiveness in synthesizing complex organic molecules. This area of research underscores the critical role of boronic acids in facilitating the construction of biologically active compounds and pharmaceutical intermediates, thereby highlighting the broad applicability of these chemical reactions in synthetic organic chemistry (Derick D. Winkle and K. Schaab, 2001).

Polymorph Control in Crystallization

Investigations into the crystallization of phenylboronic acids have shown that surfactants can significantly influence the polymorphic outcome. This research into 2,6-dimethylphenylboronic acid as a model substance has led to methods for controlling polymorph formation and stabilizing metastable forms, which is critical for the development of pharmaceuticals and fine chemicals (Aina Semjonova and A. Be̅rziņš, 2022).

Safety and Hazards

2,4-Dimethylphenylboronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

(2,4-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYONHSPZXLFWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400738
Record name 2,4-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55499-44-0
Record name B-(2,4-Dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55499-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4-dimethylphenylboronic acid interact with saccharides, and what are the analytical implications?

A1: this compound exhibits stereospecific reactivity towards hydroxyl groups present in saccharides. [] This interaction leads to the formation of negatively charged boronate ions. These ions are detectable through mass spectrometry, providing a distinct signal for each saccharide. The different stereochemical arrangements of hydroxyl groups in epimeric sugars influence the abundance of specific boronate ions observed. [] This difference in ion abundance enables the differentiation between epimers of mono- and disaccharides using mass spectrometry.

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